molecular formula C11H8N2O3 B2366363 4-(2-Nitrophenoxy)pyridine CAS No. 4783-85-1

4-(2-Nitrophenoxy)pyridine

Cat. No.: B2366363
CAS No.: 4783-85-1
M. Wt: 216.196
InChI Key: DSCXYBWWBUWANL-UHFFFAOYSA-N
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Description

4-(2-Nitrophenoxy)pyridine is an organic compound with the molecular formula C11H8N2O3 It is characterized by a pyridine ring substituted with a 2-nitrophenoxy group

Scientific Research Applications

4-(2-Nitrophenoxy)pyridine has several applications in scientific research:

Future Directions

The future directions for “4-(2-Nitrophenoxy)pyridine” could involve its use as a starting material for the preparation of pyridine derivatives, which are important synthetic intermediates for new pesticides and medicines . The development of safer and more efficient synthesis methods, such as the use of continuous flow systems , could also be a focus of future research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Nitrophenoxy)pyridine typically involves the reaction of 2-nitrophenol with 4-chloropyridine in the presence of a base. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the nitrophenol acts as the nucleophile attacking the electrophilic carbon of the chloropyridine .

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and selectivity. Continuous flow systems offer advantages such as better control over reaction conditions, improved safety, and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Nitrophenoxy)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas and palladium catalyst.

    Substitution: Bases such as sodium hydroxide or potassium carbonate.

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-(2-Nitrophenoxy)pyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The nitrophenoxy group can form hydrogen bonds and other interactions with amino acid residues in the enzyme, leading to inhibition of its activity .

Comparison with Similar Compounds

    4-Nitropyridine: Similar in structure but lacks the phenoxy group.

    2-Nitrophenol: Contains the nitrophenoxy group but lacks the pyridine ring.

Uniqueness: 4-(2-Nitrophenoxy)pyridine is unique due to the presence of both the nitrophenoxy group and the pyridine ring, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

4-(2-nitrophenoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3/c14-13(15)10-3-1-2-4-11(10)16-9-5-7-12-8-6-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSCXYBWWBUWANL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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